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Compound of Interest

Compound Name: Lyso-Monosialoganglioside GM3

Cat. No.: B15614819 Get Quote

An In-depth Technical Guide to the Structure and Composition of Lyso-GM3

Introduction
Lyso-ganglioside GM3 (Lyso-GM3), also known as sialyllactosylsphingosine, is a

glycosphingolipid that plays a significant role in cellular signaling and is implicated in various

pathological conditions. It is the deacylated derivative of the ganglioside GM3, one of the

simplest and most common gangliosides found in vertebrate cell membranes.[1][2][3]

Understanding the precise structure and composition of Lyso-GM3 is critical for research into

its biological functions, its role in disease, and its potential as a therapeutic target or biomarker.

This guide provides a detailed overview of the core structure, chemical properties, and

analytical methodologies related to Lyso-GM3.

Core Structure and Composition
To comprehend the structure of Lyso-GM3, it is essential first to understand its precursor, GM3.

2.1 Ganglioside GM3 Structure Ganglioside GM3 is an amphipathic molecule consisting of two

main parts: a hydrophobic ceramide anchor and a hydrophilic oligosaccharide chain.[4]

Ceramide Backbone: This portion is embedded in the lipid bilayer of the cell membrane and

is composed of a sphingoid base (most commonly sphingosine) linked to a fatty acid via an

amide bond.[1] The length and saturation of the fatty acid chain can vary, leading to different

GM3 species.[1][5]
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Oligosaccharide Chain: This hydrophilic head group is exposed to the extracellular

environment. In GM3, it consists of three sugar molecules: a sialic acid (specifically N-

acetylneuraminic acid, Neu5Ac) linked to a lactose unit (galactose-glucose).[2][4] The

condensed structure can be represented as Neu5Ac-Gal-Glc-Ceramide.[2]

2.2 Lyso-GM3 Structure Lyso-GM3 is formed from GM3 through the removal of the fatty acid

chain from the ceramide backbone.[3] This deacylation process is catalyzed by the lysosomal

enzyme acid ceramidase.[6][7] The resulting structure lacks the acyl group, fundamentally

altering its physicochemical properties and biological activity.

The core components of Lyso-GM3 are:

Sphingoid Base: A long-chain amino alcohol, typically (2S,3R,E)-2-amino-3-hydroxyoctadec-

4-en-1-yl (sphingosine).[8]

Oligosaccharide Chain: The same trisaccharide chain as in GM3: O-(N-acetyl-α-

neuraminosyl)-(2→3)-O-β-D-galactopyranosyl-(1→4)-β-D-glucopyranoside.[3]

The absence of the fatty acid makes Lyso-GM3 more hydrophilic than GM3.

Data Presentation: Chemical and Physical
Properties
The quantitative properties of Lyso-GM3 are summarized in the tables below for clear

reference.

Table 1: Core Chemical Properties of Lyso-GM3

Property Value Reference(s)

Chemical Formula C41H74N2O20 [3][8]

Molecular Weight 915.04 g/mol [8][9]

Exact Mass 914.4835 u [8]

CAS Number 94458-63-6 [3][8]
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| Synonyms | Lyso-Monosialoganglioside GM3, Lysoganglioside GM3 |[3][8] |

Table 2: Structural Comparison of GM3 and Lyso-GM3

Component Ganglioside GM3 Lyso-GM3

Sphingoid Base Present (e.g., Sphingosine) Present (e.g., Sphingosine)

Fatty Acid Chain Present (variable length) Absent

| Oligosaccharide Chain | Present (Neu5Ac-Gal-Glc) | Present (Neu5Ac-Gal-Glc) |

Biological Significance and Signaling Pathways
GM3 is a known modulator of cell signaling, often acting as an inhibitor of cell growth and the

function of growth factor receptors.[2][6] Lyso-GM3 retains some of this inhibitory activity.

Notably, Lyso-GM3 has been shown to inhibit the epidermal growth factor (EGF)-induced

kinase activity of the EGF receptor (EGFR) in A431 epithelial cancer cells.[3][8][9] This

suggests a role in regulating cell proliferation and survival pathways.
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Caption: Lyso-GM3 inhibition of the EGFR signaling pathway.

Experimental Protocols
The analysis and quantification of Lyso-GM3, particularly in biological matrices, are

predominantly achieved using liquid chromatography coupled with tandem mass spectrometry

(LC-MS/MS).

5.1 General Methodology: Quantification of Lyso-sphingolipids by LC-MS/MS
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This protocol is a generalized workflow based on methods developed for the analysis of lyso-

glycosphingolipids like Lyso-Gb3, which are structurally related to Lyso-GM3.[10][11][12][13]

5.1.1 Sample Preparation: Solid-Phase Extraction (SPE)

Objective: To extract and concentrate Lyso-GM3 from a complex biological matrix (e.g.,

plasma, dried blood spots) and remove interfering substances.

Materials: Mixed-mode strong cation exchange (MCX) SPE cartridges, internal standard

(e.g., a stable isotope-labeled version of the analyte), methanol, chloroform, formic acid,

ammonium formate.

Procedure:

Spike the biological sample (e.g., 100 µL of plasma) with an appropriate internal standard.

Condition the MCX SPE cartridge with methanol followed by water.

Load the sample onto the cartridge.

Wash the cartridge with an acidic aqueous solution (e.g., 2% formic acid in water) to

remove neutral and acidic compounds.

Wash the cartridge with a non-polar solvent like methanol to remove lipids.

Elute the target analyte (Lyso-GM3) using a basic methanolic solution (e.g., 5%

ammonium hydroxide in methanol).

Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial

mobile phase for LC-MS/MS analysis.[10][11]

5.1.2 Liquid Chromatography (LC) Separation

Objective: To chromatographically separate Lyso-GM3 from other components in the extract

before detection.

Typical Column: A C4 or C8 reversed-phase column is often suitable for separating

sphingolipids.
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Mobile Phases:

Mobile Phase A: Water with an additive like ammonium formate (e.g., 2 mM) and formic

acid (e.g., 0.2%) to improve ionization.[11][14]

Mobile Phase B: Methanol with similar additives.[11][14]

Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to

elute the analytes based on their hydrophobicity.

5.1.3 Tandem Mass Spectrometry (MS/MS) Detection

Objective: To specifically detect and quantify Lyso-GM3 with high sensitivity and selectivity.

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

Detection Mode: Multiple Reaction Monitoring (MRM) is employed, where a specific

precursor ion (the molecular ion of Lyso-GM3) is selected and fragmented, and a specific

product ion is monitored.[11]

Precursor Ion (Q1): For Lyso-GM3 (C41H74N2O20), the protonated molecule [M+H]+ at

m/z 915.5 would be selected.

Product Ion (Q3): Characteristic fragment ions resulting from the cleavage of glycosidic

bonds or the sphingosine backbone would be monitored for quantification and

confirmation. While specific transitions for Lyso-GM3 are not detailed in the provided

results, analogous lyso-sphingolipids like Lyso-Gb3 (m/z 786.8) show characteristic

fragments (e.g., m/z 268.3) corresponding to parts of the structure.[11][14]
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Caption: General workflow for Lyso-GM3 quantification by LC-MS/MS.

Conclusion
Lyso-GM3 is a structurally distinct derivative of ganglioside GM3, characterized by the absence

of the N-acyl chain. This deacylated form possesses unique chemical properties and biological

activities, including the modulation of critical cell signaling pathways like the EGFR cascade. Its

analysis requires sensitive and specific techniques, with LC-MS/MS being the gold standard. A

thorough understanding of Lyso-GM3's structure, composition, and function is vital for

researchers in glycobiology, oncology, and the development of novel diagnostics and

therapeutics for associated diseases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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